

Foreword: The Imperative of Spectroscopic Analysis in Chiral Amine Characterization

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Compound of Interest

Compound Name: (1R,2S)-2-propan-2-ylcyclopentan-1-amine

CAS No.: 4423-02-3

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In the landscape of modern drug development and fine chemical synthesis, the structural and stereochemical purity of a molecule is paramount. Chiral amines, such as **(1R,2S)-2-propan-2-ylcyclopentan-1-amine**, serve as critical building blocks and pharmacophores. Their precise three-dimensional arrangement dictates their biological activity and interaction with other chiral molecules. Consequently, unambiguous characterization is not merely a procedural step but the foundation of reliable and reproducible science.

This guide provides a comprehensive analysis of the expected spectroscopic signature of **(1R,2S)-2-propan-2-ylcyclopentan-1-amine**. While a complete, experimentally-verified public dataset for this specific stereoisomer is not readily available, this document synthesizes predicted data based on foundational spectroscopic principles and extensive data from analogous structures. The insights herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying, verifying, and quality-controlling this compound. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output.

Molecular Structure and Stereochemistry

The target molecule, **(1R,2S)-2-propan-2-ylcyclopentan-1-amine**, possesses two stereocenters on a cyclopentane ring. The trans configuration of the amine and isopropyl

groups is defined by the (1R,2S) designation. This specific stereochemistry is crucial as it influences the spatial orientation of the protons and carbons, leading to a unique NMR spectrum.

Caption: Molecular structure of **(1R,2S)-2-propan-2-ylcyclopentan-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Three-Dimensional View

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. For **(1R,2S)-2-propan-2-ylcyclopentan-1-amine**, both ^1H and ^{13}C NMR will provide definitive proof of its structure and stereochemistry.

Predicted ^1H -NMR Spectral Data (500 MHz, CDCl_3)

The proton NMR spectrum is anticipated to be complex due to the low symmetry of the molecule and the presence of diastereotopic protons on the cyclopentane ring. The chemical shift of the amine protons is highly variable and depends on factors like solvent and concentration[1]. A key verification step is to add a drop of D_2O to the NMR tube, which will cause the N-H signal to disappear due to proton-deuterium exchange.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
Cyclopentane Ring Protons	1.20 - 2.10	Multiplets	6H
H-1 (CH-NH ₂)	~3.10 - 3.30	Multiplet	1H
H-2 (CH-isopropyl)	~1.80 - 2.00	Multiplet	1H
Isopropyl Methine (CH-(CH ₃) ₂)	~1.60 - 1.80	Septet or Multiplet	1H
Isopropyl Methyls (CH-(CH ₃) ₂)	~0.85 - 0.95	Doublet	6H
Amine (NH ₂)	Variable (e.g., 1.10 - 1.90)	Broad Singlet	2H

Causality Behind Predictions:

- H-1 (CH-NH₂): This proton is attached to the same carbon as the electron-withdrawing amine group, shifting it downfield relative to other aliphatic protons.
- Diastereotopic Protons: The protons on the cyclopentane ring carbons (C3, C4, C5) are diastereotopic due to the two chiral centers. This means each will have a unique chemical shift and will appear as complex multiplets.
- Isopropyl Group: This group should exhibit a characteristic pattern. The six methyl protons are equivalent and appear as a doublet due to coupling with the isopropyl methine proton. The methine proton, in turn, is split by the six methyl protons into a septet^[2]^[3]. However, due to overlap with other signals, it may appear as a complex multiplet.

Predicted ¹³C-NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C1 (CH-NH ₂)	~55 - 65
C2 (CH-isopropyl)	~45 - 55
Cyclopentane Ring (CH ₂)	~20 - 40
Isopropyl Methine (CH)	~30 - 35
Isopropyl Methyls (CH ₃)	~18 - 25

Causality Behind Predictions:

- C1 (CH-NH₂): The direct attachment to the electronegative nitrogen atom deshields this carbon, shifting it significantly downfield^[4].
- C2 and Isopropyl Methine: These carbons are in the aliphatic range, with their specific shifts influenced by steric and electronic effects of the substituents.

- Cyclopentane CH₂ Carbons: The three methylene carbons of the cyclopentane ring (C3, C4, C5) are chemically non-equivalent and are expected to resonate in the typical aliphatic region[5].
- Isopropyl Methyls: The two methyl carbons of the isopropyl group are equivalent and will appear as a single peak in the upfield region of the spectrum[4].

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule. For **(1R,2S)-2-propan-2-ylcyclopentan-1-amine**, the key is to identify the vibrations associated with the primary amine and the alkane structure.

Wavenumber (cm ⁻¹)	Bond Vibration	Intensity / Shape
3300 - 3500	N-H Stretch (Asymmetric & Symmetric)	Medium, Two sharp peaks
2850 - 3000	C-H Stretch (Aliphatic)	Strong
1580 - 1650	N-H Bend (Scissoring)	Medium to Strong
1020 - 1250	C-N Stretch (Aliphatic Amine)	Medium
665 - 910	N-H Wag	Broad, Strong

Causality Behind Predictions:

- N-H Stretching: Primary aliphatic amines characteristically show two distinct peaks in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds[6][7]. This two-peak pattern is a definitive indicator of a primary amine (-NH₂).
- N-H Bending: The scissoring vibration of the N-H bonds gives rise to a characteristic absorption in the 1580-1650 cm⁻¹ range[7][8].

- C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines is typically observed between 1020 and 1250 cm^{-1} [7][9].
- N-H Wagging: A broad and often strong absorption due to the out-of-plane wagging of the N-H bond is expected in the 665-910 cm^{-1} range for primary amines[7].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

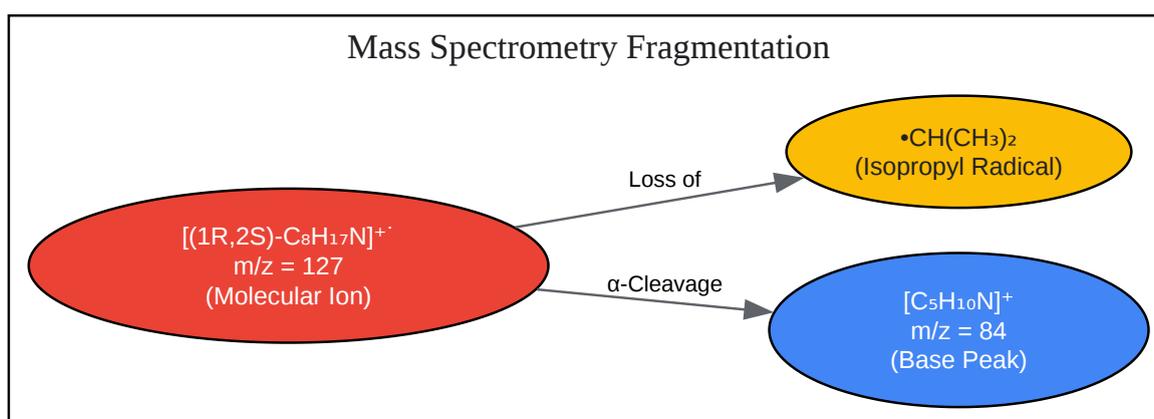
Predicted Mass Spectrum Data (Electron Ionization - EI)

- Molecular Formula: $\text{C}_8\text{H}_{17}\text{N}$
- Molecular Weight: 127.23 g/mol
- Molecular Ion (M^+): $m/z = 127$

Analysis and Predicted Fragmentation:

- The Nitrogen Rule: A key diagnostic feature for amines is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight[10][11][12]. The predicted molecular ion peak at m/z 127 is consistent with the presence of a single nitrogen atom.
- Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. This cleavage results in a stable, resonance-stabilized iminium cation, which is often the base peak (the most intense peak) in the spectrum[11][12][13]. For this molecule, alpha-cleavage can occur in two ways:
 - Loss of the isopropyl group: Cleavage of the C2-C(isopropyl) bond would lead to the loss of a propyl radical ($\text{C}_3\text{H}_7\cdot$, 43 u) and is less likely.

- Ring opening/cleavage: The most probable fragmentation involves cleavage of the C1-C5 bond within the ring. This would lead to a fragment containing the nitrogen. A subsequent alpha-cleavage by loss of the C4H8 side chain would result in a prominent fragment at $m/z = 44$ ($[\text{CH}_2(\text{NH}_2)=\text{CH}_2]^+$). However, the most common alpha-cleavage for cyclic amines involves the loss of an alkyl radical from the carbon alpha to the nitrogen, leading to a stable cyclic iminium ion. In this case, cleavage of the bond between C2 and the isopropyl group would result in the loss of an isopropyl radical ($\bullet\text{CH}(\text{CH}_3)_2$, mass 43) to give a fragment at $m/z = 84$. This is a very likely candidate for the base peak.

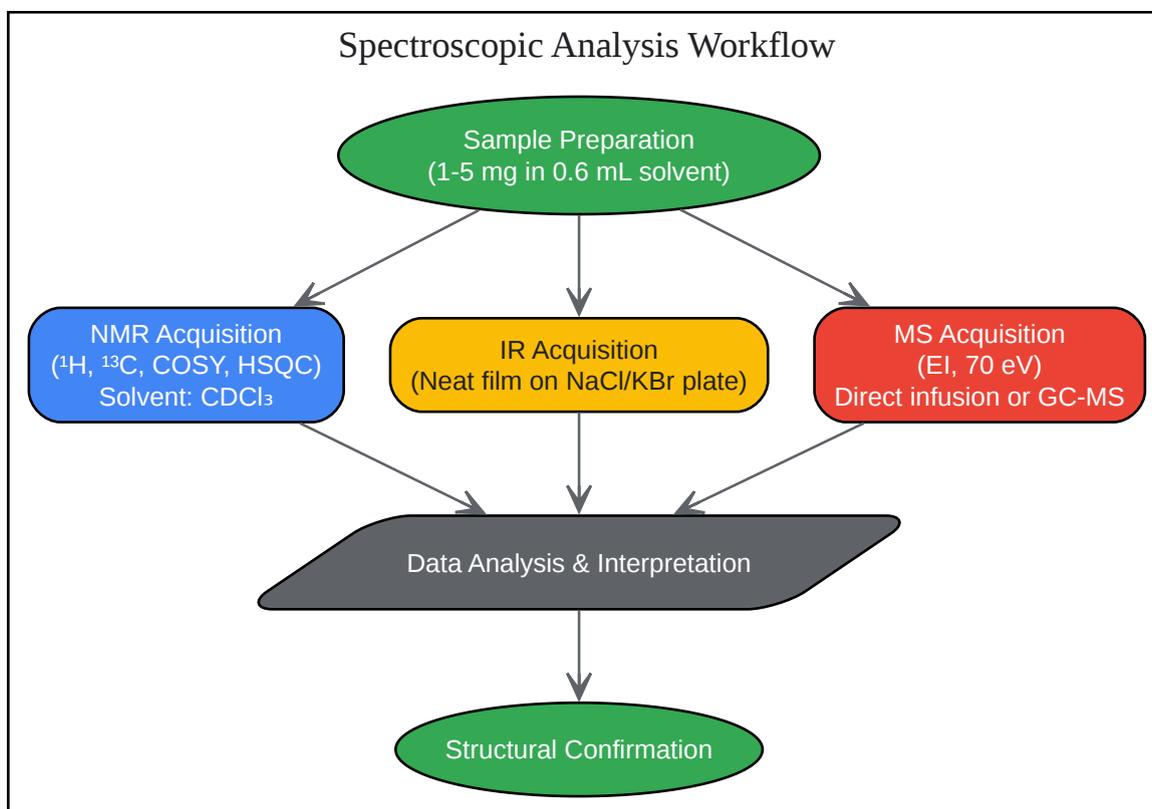


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Caption: Predicted primary fragmentation pathway (alpha-cleavage).

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.



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Caption: A standardized workflow for comprehensive spectroscopic analysis.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument: A 500 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum with 16-32 scans.
 - Process the data with a line broadening of 0.3 Hz.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate all signals.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum with 1024-2048 scans.
 - Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
- 2D NMR (Optional but Recommended):
 - Run a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks.
 - Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

IR Spectroscopy Protocol

- Sample Preparation: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Scan the sample over the range of 4000-400 cm⁻¹.
 - Average 16-32 scans to improve the signal-to-noise ratio.
 - Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry Protocol

- Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and analysis, or through direct liquid injection if purity is confirmed.
- Instrument: A mass spectrometer with an Electron Ionization (EI) source.
- Acquisition:

- Set the ionization energy to the standard 70 eV.
- Scan a mass-to-charge (m/z) range from 35 to 200 amu.
- The GC temperature program should be optimized to ensure good peak shape and separation from any impurities.

Conclusion

The structural elucidation of **(1R,2S)-2-propan-2-ylcyclopentan-1-amine** is a multi-faceted process where NMR, IR, and MS each provide a crucial piece of the puzzle. IR confirms the presence of the primary amine functional group. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation. Finally, NMR spectroscopy offers the definitive, high-resolution map of the carbon-hydrogen framework, confirming connectivity and providing insights into the crucial trans stereochemistry. Together, these techniques form a self-validating system that ensures the identity, purity, and stereochemical integrity of this important chiral building block.

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